Tert-butyl 4-(4-(2-(2-(1-(hydroxymethyl)cyclopropyl)phenylamino)-5-(trifluoromethyl)pyrimidin-4-ylamino)-5-isopropoxy-2-methylphenyl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 4-(4-(2-(2-(1-(hydroxymethyl)cyclopropyl)phenylamino)-5-(trifluoromethyl)pyrimidin-4-ylamino)-5-isopropoxy-2-methylphenyl)piperidine-1-carboxylate is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its intricate structure, which includes a piperidine ring, a pyrimidine ring, and several functional groups such as hydroxymethyl, trifluoromethyl, and isopropoxy groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(4-(2-(2-(1-(hydroxymethyl)cyclopropyl)phenylamino)-5-(trifluoromethyl)pyrimidin-4-ylamino)-5-isopropoxy-2-methylphenyl)piperidine-1-carboxylate involves multiple steps, each requiring specific reagents and conditions The process typically begins with the preparation of the piperidine and pyrimidine intermediates, followed by their coupling through amination reactions
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to improved yields and reduced waste.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(4-(2-(2-(1-(hydroxymethyl)cyclopropyl)phenylamino)-5-(trifluoromethyl)pyrimidin-4-ylamino)-5-isopropoxy-2-methylphenyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehyde or carboxylic acid derivatives.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while nucleophilic substitution can introduce various functional groups into the molecule.
Scientific Research Applications
Tert-butyl 4-(4-(2-(2-(1-(hydroxymethyl)cyclopropyl)phenylamino)-5-(trifluoromethyl)pyrimidin-4-ylamino)-5-isopropoxy-2-methylphenyl)piperidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 4-(4-(2-(2-(1-(hydroxymethyl)cyclopropyl)phenylamino)-5-(trifluoromethyl)pyrimidin-4-ylamino)-5-isopropoxy-2-methylphenyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific target and context of the study.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate
- tert-Butyl 4-(2-(hydroxymethyl)phenyl)piperidine-1-carboxylate
- tert-Butyl 4-(4-(2-aminoethyl)phenyl)piperidine-1-carboxylate
Uniqueness
Tert-butyl 4-(4-(2-(2-(1-(hydroxymethyl)cyclopropyl)phenylamino)-5-(trifluoromethyl)pyrimidin-4-ylamino)-5-isopropoxy-2-methylphenyl)piperidine-1-carboxylate is unique due to its combination of functional groups and its complex structure, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C35H44F3N5O4 |
---|---|
Molecular Weight |
655.7 g/mol |
IUPAC Name |
tert-butyl 4-[4-[[2-[2-[1-(hydroxymethyl)cyclopropyl]anilino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]-2-methyl-5-propan-2-yloxyphenyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C35H44F3N5O4/c1-21(2)46-29-18-24(23-11-15-43(16-12-23)32(45)47-33(4,5)6)22(3)17-28(29)40-30-26(35(36,37)38)19-39-31(42-30)41-27-10-8-7-9-25(27)34(20-44)13-14-34/h7-10,17-19,21,23,44H,11-16,20H2,1-6H3,(H2,39,40,41,42) |
InChI Key |
OTQYDDPHGSMMKK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C2CCN(CC2)C(=O)OC(C)(C)C)OC(C)C)NC3=NC(=NC=C3C(F)(F)F)NC4=CC=CC=C4C5(CC5)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.